molecular formula C20H16N6O5 B2837510 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847387-00-2

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2837510
CAS RN: 847387-00-2
M. Wt: 420.385
InChI Key: AZQWKBRKOBHCMX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16N6O5 and its molecular weight is 420.385. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The research surrounding the chemical compound N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide focuses on its synthesis and potential biological applications. Various studies have investigated the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating significant anti-inflammatory and analgesic activities. These activities are often attributed to the inhibition of cyclooxygenase enzymes, suggesting potential therapeutic applications in managing pain and inflammation.

For instance, a study highlighted the synthesis of novel benzodifuranyl, triazines, and other heterocyclic compounds exhibiting COX-2 selectivity, analgesic, and anti-inflammatory properties, with some compounds showing high inhibitory activity comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Radioligand Applications in PET Imaging

Another research avenue explores the synthesis of selective radioligands for imaging specific proteins associated with neurological conditions using positron emission tomography (PET). For example, the synthesis of [18F]PBR111, a selective radioligand, from a similar compound showcases the potential for non-invasive imaging of the translocator protein, an indicator of neuroinflammation, which could have implications for diagnosing and monitoring neurological diseases (Dollé et al., 2008).

Insecticidal Properties

Research into the insecticidal properties of derivatives of such compounds against agricultural pests, such as the cotton leafworm, reveals potential applications in pest management strategies. The synthesis and assessment of these compounds' effectiveness offer a foundation for developing new, more eco-friendly insecticides (Fadda et al., 2017).

Antimicrobial and Antioxidant Activities

The compound's derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating their potential use in developing novel antimicrobial agents. Such research underscores the importance of synthetic chemistry in discovering new drugs with diverse therapeutic effects (Gilava et al., 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O5/c1-29-14-5-3-13(4-6-14)26-19-18(23-24-26)20(28)25(10-21-19)9-17(27)22-12-2-7-15-16(8-12)31-11-30-15/h2-8,10H,9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQWKBRKOBHCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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